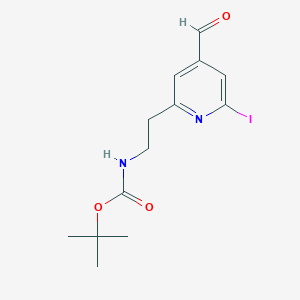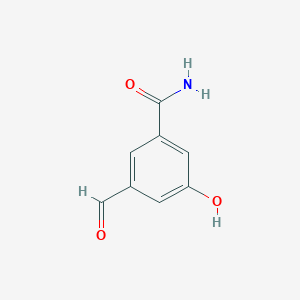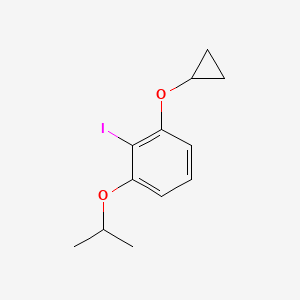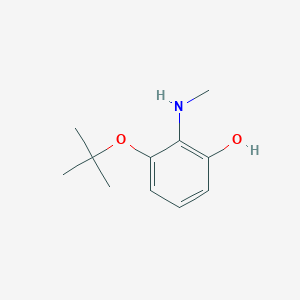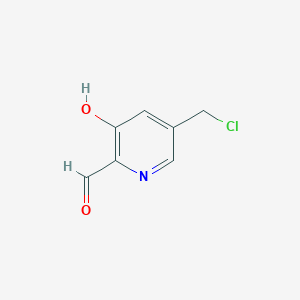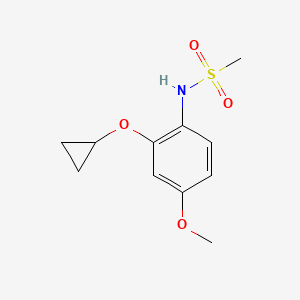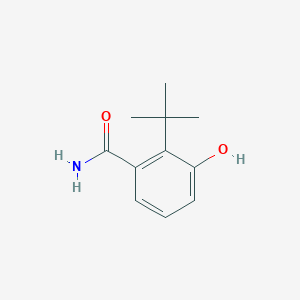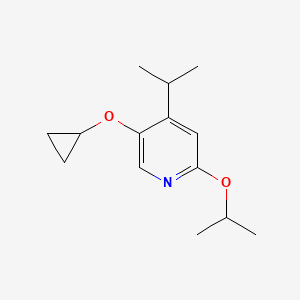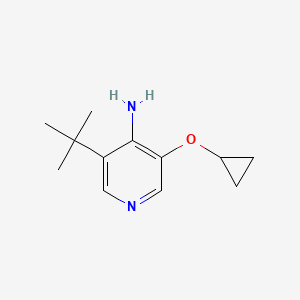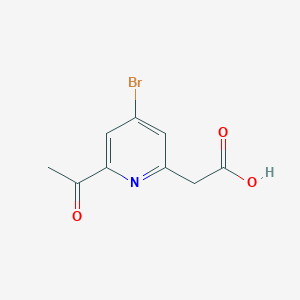
(6-Acetyl-4-bromopyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Acetyl-4-bromopyridin-2-YL)acetic acid: is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position, an acetyl group at the 6-position, and an acetic acid moiety attached to the 2-position of the pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-bromopyridin-2-YL)acetic acid typically involves the bromination of a pyridine derivative followed by acetylation and subsequent introduction of the acetic acid group. One common method involves the use of bromoacetic acid and pyridine derivatives under controlled conditions . The reaction conditions often include the use of acetic anhydride and pyridine as catalysts, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions: (6-Acetyl-4-bromopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized or reduced to form different functional groups.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines , thiols , or other substituted pyridines.
Oxidation Products: Oxidation can yield carboxylic acids or ketones .
Reduction Products: Reduction can produce alcohols or alkanes .
Esterification Products: Esters are formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
Chemistry: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific desired properties .
Mecanismo De Acción
The mechanism of action of (6-Acetyl-4-bromopyridin-2-YL)acetic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding , while the acetyl group can undergo nucleophilic attack . The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity .
Comparación Con Compuestos Similares
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-(5-Bromopyridin-2-yl)acetic acid
- 2-(4-Bromopyridin-2-yl)acetic acid
Uniqueness: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex organic molecules and in the study of structure-activity relationships .
Propiedades
Fórmula molecular |
C9H8BrNO3 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
2-(6-acetyl-4-bromopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
VNXPVCVDUKCRDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



